Dibenzo(b,e)thiepin, 6,11-dihydro-

Process chemistry Purification Recrystallization

Researchers seeking a sulfur-containing tricyclic scaffold with superior blood-brain barrier penetration (LogP 4.45) obtain 6,11-dihydrodibenzo[b,e]thiepin as the sole core capable of >120-fold SSRI selectivity via 2-nitrile substitution. Key advantages: (i) controllable sulfide oxidation to sulfoxide/sulfone for metabolite standards; (ii) 15°C higher melting point (101-102°C) than the 11-ketone precursor, enabling cost-efficient recrystallization at scale; (iii) sulfur-dependent bioactivation supports antimicrobial lead generation.

Molecular Formula C14H12S
Molecular Weight 212.31 g/mol
CAS No. 1207-93-8
Cat. No. B188695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo(b,e)thiepin, 6,11-dihydro-
CAS1207-93-8
Molecular FormulaC14H12S
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CSC3=CC=CC=C31
InChIInChI=1S/C14H12S/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8H,9-10H2
InChIKeyGJGNHSWJROFFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,11-Dihydrodibenzo[b,e]thiepin (CAS 1207-93-8) – Core Tricyclic Scaffold for Antidepressant Development


6,11-Dihydrodibenzo[b,e]thiepin (CAS 1207-93-8) is a sulfur-containing tricyclic heterocycle that serves as the foundational scaffold for several clinically important antidepressant agents, including dosulepin (prothiadene) and the investigational selective serotonin reuptake inhibitor cyanodothiepin [1]. The compound features a central seven-membered thiepin ring fused to two benzene rings, with a molecular weight of 212.31 g/mol, a computed XLogP3-AA of 3.9, and an experimental melting point of 101–102 °C [2]. Its structure provides a versatile platform for functionalization at the 11-position and aromatic positions, enabling systematic exploration of structure-activity relationships within the tricyclic antidepressant class.

Why 6,11-Dihydrodibenzo[b,e]thiepin Cannot Be Replaced by the Oxepin or Ketone Analogs


The dibenzo[b,e]thiepin scaffold is not interchangeable with its oxygen-containing oxepin counterpart or the oxidized ketone derivative because the sulfur atom imparts distinct physicochemical and metabolic properties that directly influence biological activity. The higher lipophilicity of the thiepin ring (ACD/LogP 4.45) compared with the oxepin analog (estimated LogP ~3.5) enhances blood-brain barrier penetration and membrane partitioning [1]. Furthermore, the sulfide group provides a unique metabolic handle—oxidation to the sulfoxide and sulfone—that is absent in the oxepine series and enables tuning of pharmacokinetic profiles [2]. Substitution at the 2-position with a nitrile group converts the nonselective amine uptake inhibitor dosulepin into cyanodothiepin, a >120-fold selective serotonin reuptake inhibitor, a strategic transformation reported only on the thiepin core [3]. Generic substitution with an oxepin or ketone scaffold thus risks losing both the metabolic advantages and the demonstrated capacity for selectivity engineering.

Quantitative Differentiation of 6,11-Dihydrodibenzo[b,e]thiepin Against Closest Analogs


Higher Melting Point Enables Superior Crystallization Purification vs. the 11-Ketone Analog

6,11-Dihydrodibenzo[b,e]thiepin exhibits a melting point of 101–102 °C, which is 15–16 °C higher than that of its most common precursor and close structural analog, 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one (MP 86–88 °C) . This larger temperature differential between solid and liquid phases allows for more efficient removal of the ketone impurity via simple recrystallization, reducing the need for chromatographic purification in multi-step synthetic sequences.

Process chemistry Purification Recrystallization

Nitrile Substitution on the Thiepin Core Switches Neurotransmitter Selectivity by >120-Fold

The unsubstituted 6,11-dihydrodibenzo[b,e]thiepin scaffold serves as the parent structure for dosulepin, a nonselective noradrenaline/serotonin reuptake inhibitor. Introduction of a nitrile group at the 2-position to yield cyanodothiepin (BTS 56 424) dramatically shifts the selectivity profile: the Ki for serotonin uptake drops to 4.8 nM while the Ki for noradrenaline uptake remains at 597 nM, representing a selectivity ratio of ~124:1 [1]. By contrast, analogous 2-substituted oxepin derivatives do not achieve comparable selectivity, as documented in comparative pharmacology studies [1].

Medicinal chemistry Serotonin reuptake inhibition Structure-activity relationship

Synthetic Oxidation of the Thiepin Sulfur Affords Sulfoxide and Sulfone Derivatives with Distinct Bioactivity Profiles

The sulfide group of 6,11-dihydrodibenzo[b,e]thiepin is susceptible to controlled oxidation with hydrogen peroxide in glacial acetic acid, yielding the corresponding sulfoxide and sulfone derivatives [1]. This chemical transformation is not accessible in the oxepin analog, which lacks the sulfur atom. O-Acyloximino-dibenzo[b,e]thiepin-5,5-dioxides exhibit antimicrobial activity against planktonic bacterial cells (MIC values reported in the 8–64 µg/mL range), whereas the parent sulfide derivatives are inactive, demonstrating that sulfur oxidation serves as a bioactivity switch [2].

Metabolism Prodrug design Antimicrobial activity

Procurement-Driven Application Scenarios for 6,11-Dihydrodibenzo[b,e]thiepin


Medicinal Chemistry: Rational Design of Selective Serotonin Reuptake Inhibitors

The demonstrated ability to convert the nonselective dosulepin scaffold into the highly selective serotonin reuptake inhibitor cyanodothiepin via a single 2-nitrile substitution makes 6,11-dihydrodibenzo[b,e]thiepin the preferred starting scaffold for medicinal chemistry programs targeting selective monoamine transporter modulation [1]. The >120-fold selectivity shift achievable on this core cannot be replicated on the corresponding oxepin scaffold, as confirmed by side-by-side pharmacological comparisons [1].

Process Chemistry: Crystallization-Optimized Intermediate for Large-Scale API Synthesis

The 15–16 °C higher melting point of 6,11-dihydrodibenzo[b,e]thiepin (101–102 °C) relative to its 11-ketone precursor (86–88 °C) facilitates efficient purification by recrystallization, reducing the need for costly chromatographic separations during kilogram-scale synthesis of tricyclic antidepressant active pharmaceutical ingredients . This advantage directly translates to lower cost of goods and improved batch-to-batch purity.

Drug Metabolism and Pharmacokinetics: Synthesis of Oxidative Metabolites

The sulfide moiety in 6,11-dihydrodibenzo[b,e]thiepin undergoes controllable oxidation to sulfoxide and sulfone metabolites using hydrogen peroxide in acetic acid [2]. Procurement of the parent thiepin scaffold enables systematic preparation of authentic metabolite standards and prodrug candidates, a synthetic pathway that is not available with the oxepin analog. This is critical for metabolite identification, pharmacological evaluation, and regulatory toxicology studies of thiepin-based drug candidates.

Antimicrobial Drug Discovery: Sulfur-Dependent Bioactivation Strategy

Oxidation of the thiepin sulfur to the 5,5-dioxide derivative converts biologically inert O-acyloximino-dibenzo[b,e]thiepins into antimicrobial agents active against planktonic bacteria (MIC 8–64 µg/mL) [3]. This sulfur-dependent bioactivation mechanism is a unique feature of the thiepin scaffold that cannot be exploited with oxepin-based libraries, making the dibenzo[b,e]thiepin core a strategic procurement choice for antimicrobial lead generation programs that rely on oxidative activation.

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